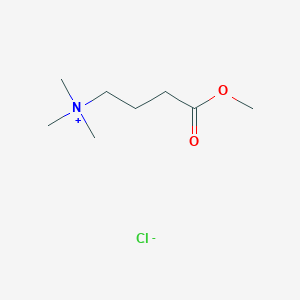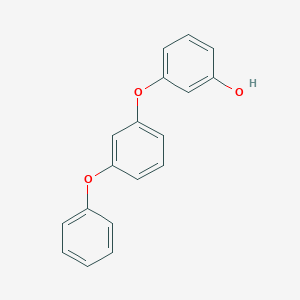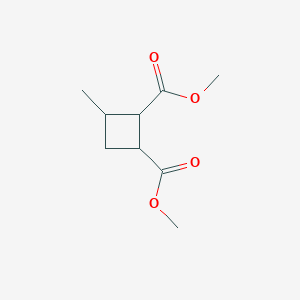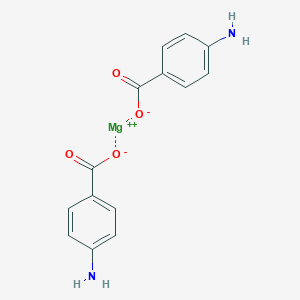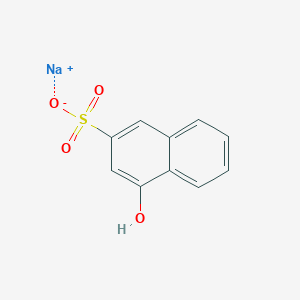![molecular formula C7H17O2PS B081304 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane CAS No. 13088-84-1](/img/structure/B81304.png)
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a chemical compound that belongs to the family of organophosphorus compounds. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation results in the overstimulation of cholinergic receptors, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane has been shown to have various biochemical and physiological effects. It has been found to cause muscle paralysis, respiratory failure, and convulsions due to the overstimulation of cholinergic receptors. Additionally, it has been shown to have neurotoxic effects, leading to the degeneration of nerve cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in lab experiments is its potency as an acetylcholinesterase inhibitor. This compound allows researchers to study the effects of acetylcholine on the nervous system in a controlled environment. However, one of the limitations of using this compound is its neurotoxic effects, which can make it difficult to study the long-term effects of acetylcholine on the nervous system.
Orientations Futures
There are several future directions for the use of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane in scientific research. One potential direction is the development of new drugs that target acetylcholinesterase for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound can be used to study the effects of acetylcholine on other physiological processes such as cardiovascular function and immune response.
Conclusion:
In conclusion, 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is a potent inhibitor of acetylcholinesterase that is widely used in scientific research applications. Its unique properties and mechanism of action make it a valuable tool for studying the effects of acetylcholine on the nervous system and other physiological processes. However, its neurotoxic effects also highlight the need for caution when using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane involves the reaction between 1-chlorobutane and ethylthioethanol in the presence of sodium hydride. This reaction results in the formation of 1-(ethylthio)butane, which is further reacted with dimethylphosphite in the presence of a catalyst to produce 1-[Ethoxy(methyl)phosphoryl]sulfanylbutane.
Applications De Recherche Scientifique
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane is widely used in scientific research applications as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This compound is used to study the effects of acetylcholine on the nervous system and its role in various physiological processes.
Propriétés
Numéro CAS |
13088-84-1 |
|---|---|
Nom du produit |
1-[Ethoxy(methyl)phosphoryl]sulfanylbutane |
Formule moléculaire |
C7H17O2PS |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-[ethoxy(methyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C7H17O2PS/c1-4-6-7-11-10(3,8)9-5-2/h4-7H2,1-3H3 |
Clé InChI |
XDNMUGCPWLLDFB-UHFFFAOYSA-N |
SMILES |
CCCCSP(=O)(C)OCC |
SMILES canonique |
CCCCSP(=O)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




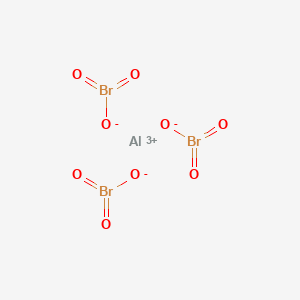
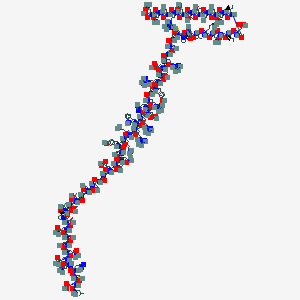
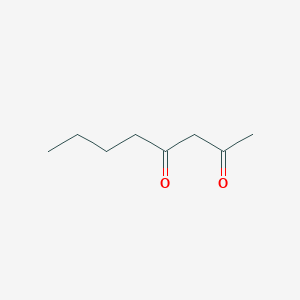
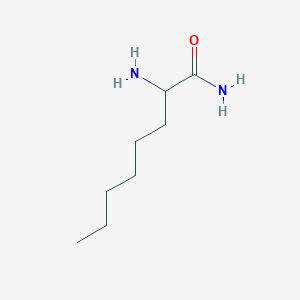
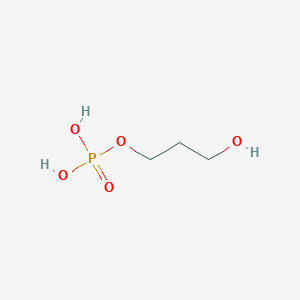
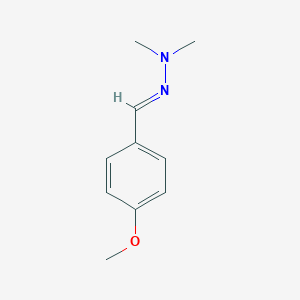
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
